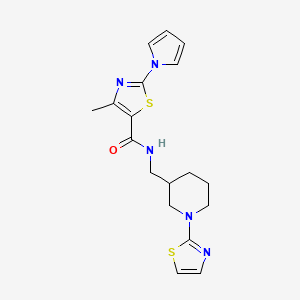
4-methyl-2-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H21N5OS2 and its molecular weight is 387.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-methyl-2-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiazole-5-carboxamide , with CAS number 1795418-64-2 , has garnered attention due to its potential biological activities. This article synthesizes existing research findings on its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H21N5OS2 with a molecular weight of 387.5 g/mol . The structure includes a thiazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis . A study reported a minimum bactericidal concentration (MBC) of 7.8 µg/mL for related thiazole compounds, suggesting a promising avenue for developing antibacterial agents .
Anticancer Properties
Thiazole-containing compounds have been extensively studied for their anticancer potential. The compound's structural features suggest it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that thiazole derivatives can exhibit IC50 values in the low micromolar range against different cancer cell lines, indicating robust cytotoxic activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | 1.61 ± 1.92 |
| Compound B | Jurkat (human T lymphocyte) | 1.98 ± 1.22 |
Neuroprotective Effects
The compound's potential neuroprotective effects are also noteworthy. Thiazoles have been implicated in reducing oxidative stress and inflammation in neuronal cells, which could be beneficial for neurodegenerative conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiazole derivatives often act as enzyme inhibitors, targeting pathways involved in tumor growth and microbial resistance.
- Receptor Modulation : The compound may interact with specific receptors involved in neurotransmission and inflammation, modulating their activity.
- Oxidative Stress Regulation : By influencing oxidative stress pathways, thiazole compounds can mitigate cellular damage in various disease states.
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives similar to the target compound:
- A study published in the Journal of Medicinal Chemistry explored a series of thiazole carboxamides and their effects on Vanin-1, a protein linked to oxidative stress regulation. These compounds exhibited promising anti-inflammatory properties .
- Another research effort focused on synthesizing novel thiazole analogs with enhanced anticancer activity through structure-activity relationship (SAR) analysis, revealing critical modifications that increased potency against cancer cell lines .
特性
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS2/c1-13-15(26-18(21-13)22-7-2-3-8-22)16(24)20-11-14-5-4-9-23(12-14)17-19-6-10-25-17/h2-3,6-8,10,14H,4-5,9,11-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBXYIOJDRAHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3CCCN(C3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














